

Application Notes and Protocols for the Synthesis of Carvoxime from Carvone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carvoxime

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Introduction

Carvoxime is a derivative of carvone, a naturally occurring monoterpenoid found in the essential oils of spearmint and caraway. The transformation of the ketone functional group in carvone to an oxime introduces a nitrogen-containing moiety, which can serve as a versatile synthetic handle for further chemical modifications. This protocol details the synthesis of **carvoxime** from carvone via an oximation reaction with hydroxylamine hydrochloride. The procedure is based on a general and robust method for the formation of oximes from ketones.

[\[1\]](#)[\[2\]](#)

Reaction Scheme

The synthesis of **carvoxime** from carvone proceeds through the reaction of the ketone carbonyl group with hydroxylamine. The reaction is typically carried out in the presence of a weak base, such as sodium acetate, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, driving the reaction to completion.

Reaction: Carvone + Hydroxylamine Hydrochloride → **Carvoxime** + Sodium Chloride + Acetic Acid + Water

Experimental Protocols

Materials and Equipment

- (R)-(-)-Carvone (or (S)-(+)-Carvone)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa), anhydrous
- Ethanol (95%)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask (appropriate size)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve carvone in ethanol.
- **Addition of Reagents:** To the stirred solution, add a solution of hydroxylamine hydrochloride and sodium acetate in water.^[1] The molar ratio of hydroxylamine hydrochloride and sodium

acetate to carvone should be in slight excess (e.g., 1.2 to 1.5 equivalents).

- **Reaction Conditions:** Heat the reaction mixture to reflux (the boiling point of the solvent mixture) and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
- **Work-up:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
- **Washing:** Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **carvoxime**.
- **Purification (Optional):** If necessary, the crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **Carvoxime**

Parameter	Value	Reference/Notes
Reactants		
Carvone Molar Mass	150.22 g/mol	
Hydroxylamine HCl Molar Mass	69.49 g/mol	
Sodium Acetate Molar Mass	82.03 g/mol	
Product		
Carvoxime Molar Mass	165.23 g/mol	[3]
Reaction Conditions		
Solvent System	Ethanol/Water	Based on general oximation procedures.[1]
Temperature	Reflux	Based on general oximation procedures.[2]
Reaction Time	1-3 hours (monitor by TLC)	Estimated based on similar reactions.
Characterization Data		
¹ H NMR (CDCl ₃ , ppm)	See detailed characterization below	
¹³ C NMR (CDCl ₃ , ppm)	See detailed characterization below	[3]
FTIR (cm ⁻¹)	~3200-3400 (O-H), ~1645 (C=N), ~1600 (C=C)	Characteristic stretching frequencies for oximes.[4] The C=O stretch of carvone (~1675 cm ⁻¹) will be absent.[5]

Characterization of Carvoxime

- Appearance: Typically a crystalline solid.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the vinyl, alkyl, and oxime protons. The exact chemical shifts may vary slightly depending on the solvent and instrument.
- ^{13}C NMR: The carbon NMR spectrum will show the disappearance of the ketone carbonyl carbon signal (around 200 ppm in carvone) and the appearance of a new signal for the oxime carbon ($\text{C}=\text{N}$) at a higher field.[3][6]
- FTIR: The infrared spectrum will be characterized by the appearance of a broad O-H stretching band for the oxime hydroxyl group and a $\text{C}=\text{N}$ stretching vibration, with the concomitant disappearance of the $\text{C}=\text{O}$ stretching band of the starting carvone.[4]

Mandatory Visualization



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. (1E)-2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime | $\text{C}_{10}\text{H}_{15}\text{NO}$ | CID 5380452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. instanano.com [instanano.com]

- 5. datapdf.com [datapdf.com]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Carvoxime from Carvone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7783262#protocol-for-the-synthesis-of-carvoxime-from-carvone]

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